molecular formula C18H15BrFN3OS B2944303 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897473-23-3

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2944303
CAS No.: 897473-23-3
M. Wt: 420.3
InChI Key: ABGRYAZEHSOGLP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a bromine atom at position 6 and a piperazine ring at position 2. The piperazine is further functionalized with a 3-fluorobenzoyl group, which introduces both aromaticity and electronegativity.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c19-13-4-5-15-16(11-13)25-18(21-15)23-8-6-22(7-9-23)17(24)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRYAZEHSOGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromine Atom: Bromination of the benzothiazole core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromine atom at position 6 of the benzothiazole ring acts as a directing group for further functionalization. Key reactions include:

Reaction TypeReagents/ConditionsProductApplicationSource
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF6-Aryl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-benzothiazoleSynthesis of biaryl derivatives for drug discovery
Nucleophilic SubstitutionNaN₃, DMF, 80°C6-Azido-benzothiazole derivativePrecursor for click chemistry

Mechanistic Insight :
The bromine atom undergoes palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its electrophilic nature. Computational studies suggest the bromine’s electronegativity lowers the LUMO energy of the benzothiazole ring, facilitating oxidative addition with palladium catalysts .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductOutcomeSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl-piperazine derivativeEnhanced water solubility
AlkylationCH₃I, K₂CO₃, acetoneQuaternary ammonium saltImproved CNS penetration
Nucleophilic Substitution2-Chloroacetamide, DMF, refluxPiperazine-amide conjugateAnticancer activity (IC₅₀ = 1.2 nM)

Key Findings :

  • Alkylation of the piperazine nitrogen increases lipophilicity, improving blood-brain barrier permeability .

  • Acylation with chloroacetyl groups enables conjugation with thiol-containing biomolecules via Michael addition .

Fluorobenzoyl Group Reactivity

The 3-fluorobenzoyl group participates in limited reactions due to electron-withdrawing effects:

Reaction TypeReagents/ConditionsProductNotesSource
HydrolysisNaOH (10%), H₂O, reflux3-Hydroxybenzoyl-piperazine derivativeLow yield (≤15%)
Electrophilic SubstitutionHNO₃, H₂SO₄, 0°CNitro-fluorobenzoyl derivativeRequires directing group assistance

Mechanistic Constraints :
The fluorine atom’s strong electron-withdrawing effect deactivates the benzoyl ring, making electrophilic substitutions challenging without ortho/para-directing groups .

Metal Coordination Chemistry

The sulfur and nitrogen atoms in the benzothiazole core act as ligands for transition metals:

Metal SaltSolvent SystemComplex StructureApplicationSource
Cu(II) acetateMeOH, RTSquare-planar Cu(II) complexCatalytic oxidation of alcohols
Pd(II) chlorideDMF, 60°CPd-benzothiazole adductCatalyst for Heck reactions

Stability :
Complexes exhibit thermal stability up to 250°C, confirmed by TGA-DSC .

Biological Activity Modulation via Structural Analogues

Modifications to the parent compound enhance target specificity:

Analog StructureModification SiteTarget EnzymeBinding Affinity (Kᵢ)Source
Replacement of Br with ClBenzothiazole C6Soluble epoxide hydrolase2.0 ± 0.9 nM
Piperazine → PiperidinePiperazine ringFatty acid amide hydrolase4.3 ± 1.2 nM

Structure-Activity Relationship (SAR) :

  • Bromine at C6 enhances π-stacking with hydrophobic enzyme pockets .

  • Fluorine on the benzoyl group reduces metabolic degradation by CYP450 enzymes .

Scientific Research Applications

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Bromo vs. Trifluoromethoxy Groups :

    • Target Compound : The 6-bromo substituent increases molecular weight (MW ≈ 423.3 g/mol) and polarizability.
    • Riluzole Analogs (e.g., Compound 19 in ) : Replace bromine with a trifluoromethoxy group (MW ≈ 347.3 g/mol). The trifluoromethoxy group is more electronegative and may enhance blood-brain barrier permeability, as seen in sodium channel inhibitors .
  • Synthesis involves nucleophilic substitution with piperazine .

Modifications on the Piperazine Ring

  • Benzoyl vs. Benzyl Groups :

    • Target Compound : The 3-fluorobenzoyl group introduces a ketone, enabling hydrogen bonding.
    • 2-[4-(2-Chloro-6-Fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole () : A benzyl substituent lacks the ketone, reducing polarity (MW ≈ 361.9 g/mol vs. 423.3 g/mol). This may decrease binding affinity to targets requiring polar interactions .

Aromatic Group Variations on Piperazine

  • 3-Fluorobenzoyl vs. Furan-2-carbonyl :
    • 6-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole () : The furan ring (vs. fluorobenzene) reduces aromatic surface area and introduces oxygen, altering π-π stacking and hydrogen-bonding capabilities (MW ≈ 331.4 g/mol vs. 423.3 g/mol) .

Key Structural Parameters and Computational Data

Parameter Target Compound 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole () Compound 13 ()
Molecular Weight ~423.3 g/mol ~220.7 g/mol 331.4 g/mol
Topological Polar Surface Area ~47.6 Ų ~47.6 Ų ~60.2 Ų
logP (Predicted) ~4.9 ~2.1 ~3.5
Hydrogen Bond Acceptors 5 3 4

Biological Activity

6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16BrFN4O2S
  • Molecular Weight : 408.275 g/mol
  • IUPAC Name : N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3-fluorobenzoyl)piperazine-1-carboxamide

The compound exhibits its biological activity primarily through interactions with various molecular targets. Its structure suggests potential activity against cancer cells and other diseases due to the presence of the benzothiazole and piperazine moieties, which are known to influence biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that derivatives of benzothiazole showed significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-75.4
Benzothiazole Derivative AHeLa3.2
Benzothiazole Derivative BA5494.8

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated effectiveness against various bacterial strains, suggesting a potential role as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several cancer cell lines, including MCF-7 and HeLa. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 3 to 6 µM.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Notably, a study reported a significant decrease in tumor size in mice treated with the compound over a four-week period .

Toxicity and Safety Profile

Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models during the studies, indicating that it may be safe for further development .

Q & A

What synthetic methodologies are commonly employed for the preparation of 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions:

Bromination: Introduction of bromine at the 6-position of the benzothiazole core using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions .

Piperazine Functionalization: Coupling of the brominated benzothiazole with a 3-fluorobenzoyl-substituted piperazine via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, often catalyzed by palladium complexes (e.g., Pd(dba)2\text{Pd(dba)}_2) in the presence of ligands like Xantphos .

Characterization:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions and purity (e.g., benzothiazole C2 coupling to piperazine N1).
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C18H14BrFN3OS\text{C}_{18}\text{H}_{14}\text{BrFN}_3\text{OS}, exact mass ≈ 433.99 g/mol).
  • Elemental Analysis: Matches calculated vs. experimental C/H/N/S percentages to confirm stoichiometry .

How are preliminary antiproliferative or antiviral activities evaluated for this compound, and what in vitro models are recommended?

Level: Basic
Answer:

  • Antiproliferative Screening:
    • Cell Lines: Use human cancer cell lines (e.g., MCF-7, HeLa) in MTT assays. IC50_{50} values are calculated after 48–72 hours of exposure .
    • Controls: Include reference drugs (e.g., doxorubicin) and solvent controls (DMSO <0.1% v/v).
  • Anti-HIV Assays:
    • Viral Strains: HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 lymphocytes.
    • Metrics: Measure EC50_{50} (effective concentration) and CC50_{50} (cytotoxic concentration) via p24 antigen ELISA or luciferase reporter assays .

What advanced strategies can optimize the synthetic yield of the piperazine-benzothiazole scaffold?

Level: Advanced
Answer:

  • Catalyst Optimization: Replace traditional Pd catalysts with air-stable alternatives (e.g., Pd(OAc)2\text{Pd(OAc)}_2) and ligands (e.g., BINAP) to enhance coupling efficiency .
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) at 80–100°C to improve solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Purification: Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products .

How do structural modifications (e.g., halogen substitution, piperazine acyl groups) influence biological activity?

Level: Advanced
Answer:

  • Halogen Effects:
    • Bromine at C6: Enhances lipophilicity and DNA intercalation potential, improving antiproliferative activity (e.g., IC50_{50} reduction from 25 μM to 8 μM in MCF-7) .
    • Fluorine at Benzoyl Group: Increases metabolic stability and target binding via hydrophobic/electrostatic interactions (e.g., 3-fluorobenzoyl vs. phenyl: 2-fold higher HIV inhibition) .
  • Piperazine Acyl Groups: Bulky substituents (e.g., 4-nitrobenzoyl) may reduce solubility but improve kinase inhibition (e.g., CDK2 inhibition at nM levels) .

How can contradictory biological data across studies be resolved?

Level: Advanced
Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
  • Metabolic Stability: Test compounds in hepatocyte microsomes to account for CYP450-mediated inactivation, which may explain discrepancies in in vivo vs. in vitro results .
  • Target Selectivity: Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects (e.g., HIV integrase vs. host factors) .

What computational and crystallographic tools are recommended for studying target interactions?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., HIV reverse transcriptase). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Protein Crystallography: Co-crystallize the compound with purified targets (e.g., CDK2) and analyze using CCP4 software for electron density maps .
  • SAR Analysis: QSAR models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with activity trends .

What interdisciplinary approaches enhance the development of this compound as a therapeutic candidate?

Level: Advanced
Answer:

  • Pharmacokinetics: Conduct ADME studies in rodents to assess oral bioavailability and blood-brain barrier penetration.
  • Toxicology: Screen for hERG channel inhibition (patch-clamp assays) and genotoxicity (Ames test).
  • Formulation: Develop nanoparticle carriers (PLGA-based) to improve aqueous solubility and reduce off-target effects .

Tables
Table 1: Representative Antiproliferative Data for Benzothiazole Derivatives

CompoundMCF-7 IC50_{50} (μM)HeLa IC50_{50} (μM)
Target Compound8.2 ± 0.312.1 ± 1.1
Doxorubicin0.5 ± 0.10.7 ± 0.2

Table 2: Key Synthetic Parameters for Piperazine Coupling

CatalystSolventTemp (°C)Yield (%)
Pd(dba)2_2/XantphosDMF9075
Pd(OAc)2_2/BINAPDMSO10082

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